![molecular formula C19H19N3O3 B4018612 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4018612.png)
1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline
Overview
Description
1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline, also known as MNQ, is a chemical compound that has shown potential in scientific research.
Mechanism of Action
1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death. Additionally, 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been shown to activate the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. It has also been shown to protect against oxidative stress and inflammation in the brain through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline is its potential as a multi-targeted agent, as it has been shown to have both anti-cancer and neuroprotective properties. However, one limitation is its relatively low solubility, which can make it difficult to administer in certain experiments.
Future Directions
Future research could focus on the development of more efficient synthesis methods for 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline, as well as the optimization of its anti-cancer and neuroprotective properties. Additionally, further studies could investigate the potential of 1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
Scientific Research Applications
1-[2-(4-morpholinyl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-[2-(3,4-dihydroisoquinolin-1-yl)-4-nitrophenyl]morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-22(24)15-5-6-18(21-9-11-25-12-10-21)17(13-15)19-16-4-2-1-3-14(16)7-8-20-19/h1-6,13H,7-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZNJHOYTZJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.